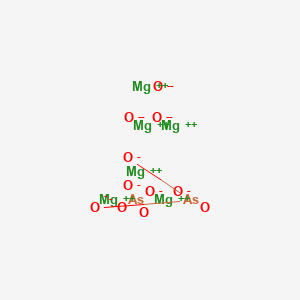
hexamagnesium;oxygen(2-);diarsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hexamagnesium;oxygen(2-);diarsorate is a chemical compound that combines arsenic acid with magnesium in a 1:6 ratio This compound is part of the broader category of arsenates, which are salts or esters of arsenic acid Arsenic acid itself is a weak acid and is known for its various oxidation states and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: hexamagnesium;oxygen(2-);diarsorate can be synthesized through the neutralization of arsenic acid with magnesium hydroxide or magnesium carbonate. The reactions can be summarized as follows:
Reaction with Magnesium Carbonate: [ 3 \text{MgCO}_3 + 2 \text{H}_3\text{AsO}_4 \rightarrow \text{Mg}_3(\text{AsO}_4)_2 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Reaction with Magnesium Hydroxide: [ 3 \text{Mg(OH)}_2 + 2 \text{H}_3\text{AsO}_4 \rightarrow \text{Mg}_3(\text{AsO}_4)_2 + 6 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of arsenic acid, magnesium salt (1:6) typically involves large-scale neutralization reactions under controlled conditions to ensure purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: hexamagnesium;oxygen(2-);diarsorate undergoes various chemical reactions, including:
Oxidation and Reduction: Arsenic in the compound can undergo oxidation and reduction reactions, changing its oxidation state.
Substitution Reactions: The arsenate ion can participate in substitution reactions with other ions or molecules.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, arsenic can be oxidized to higher oxidation states.
Reduction: Reducing agents can reduce arsenic to lower oxidation states.
Substitution: Reactions with other metal ions or compounds can lead to the formation of different arsenates.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenates.
Reduction Products: Lower oxidation state arsenates or elemental arsenic.
Substitution Products: Various metal arsenates depending on the reacting species.
Wissenschaftliche Forschungsanwendungen
hexamagnesium;oxygen(2-);diarsorate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: Studied for its effects on biological systems, particularly in understanding arsenic toxicity and detoxification mechanisms.
Medicine: Investigated for potential therapeutic uses, especially in the treatment of certain types of cancer.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of arsenic acid, magnesium salt (1:6) involves its interaction with molecular targets and pathways in biological systems. Arsenic compounds are known to interfere with cellular processes by binding to thiol groups in proteins, disrupting enzyme function, and inducing oxidative stress. The specific pathways and targets can vary depending on the context of its use and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Arsenic Trioxide: A well-known arsenic compound used in medicine, particularly for treating acute promyelocytic leukemia.
Arsenic Pentoxide: Another arsenic compound with different oxidation states and reactivity.
Magnesium Arsenate: Similar in composition but with different stoichiometry and properties.
Uniqueness: hexamagnesium;oxygen(2-);diarsorate is unique due to its specific ratio of arsenic to magnesium, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other arsenates may not be as effective.
Eigenschaften
CAS-Nummer |
12255-72-0 |
|---|---|
Molekularformel |
As2Mg6O11 |
Molekulargewicht |
471.67 g/mol |
IUPAC-Name |
hexamagnesium;oxygen(2-);diarsorate |
InChI |
InChI=1S/2AsH3O4.6Mg.3O/c2*2-1(3,4)5;;;;;;;;;/h2*(H3,2,3,4,5);;;;;;;;;/q;;6*+2;3*-2/p-6 |
InChI-Schlüssel |
KKMQIDWLMFMTQZ-UHFFFAOYSA-H |
SMILES |
[O-2].[O-2].[O-2].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
| 12313-64-3 | |
Synonyme |
magnesium arsenate (1:6) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


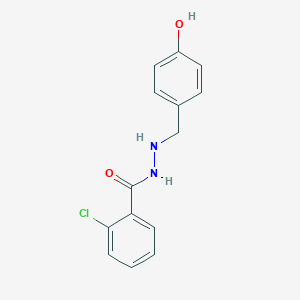
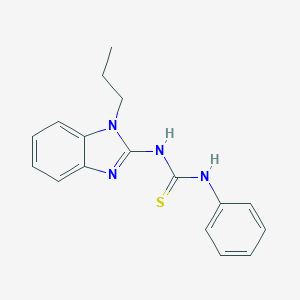
![N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
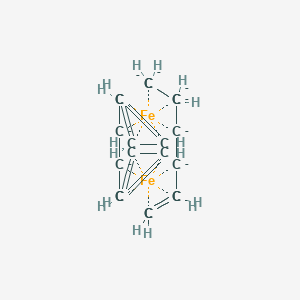
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
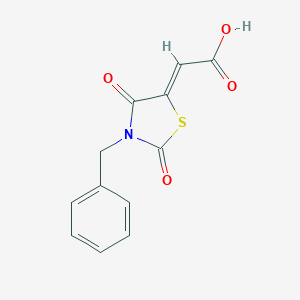
![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)



